反式-2-甲基环戊醇

描述

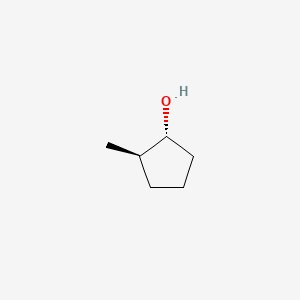

Trans-2-Methylcyclopentanol is a chemical compound that belongs to the family of cycloalcohols, which are characterized by a hydroxyl group (-OH) attached to a cycloalkane ring. The "trans" designation indicates that the methyl group and the hydroxyl group are on opposite sides of the cyclopentane ring, which can influence the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of cyclopentane derivatives can be achieved through various methods. For instance, the hydrogenation of 2-Cyclopentylidenecyclopentanol over Raney Nickel catalysts produces a mixture with a high percentage of trans isomers . Similarly, the synthesis of 5-substituted 2-methylcycloheptanones, which are structurally related to trans-2-Methylcyclopentanol, involves the treatment of cyclohexanone derivatives with diazoethane, yielding high proportions of trans isomers . These methods highlight the importance of catalysts and reaction conditions in steering the synthesis towards the desired trans configuration.

Molecular Structure Analysis

The molecular structure of trans-2-Methylcyclopentanol is characterized by the presence of a five-membered ring with a methyl group and a hydroxyl group in trans configuration. This spatial arrangement can be crucial for the reactivity and interaction of the molecule with other chemical entities. The stereochemistry of cyclopentane derivatives is often determined by the steric and electronic effects of substituents, as seen in the hydroboration of 2-substituted methylenecyclopentanes, where the product distribution is influenced by the steric bulk of the substituents .

Chemical Reactions Analysis

The reactivity of trans-2-Methylcyclopentanol in chemical reactions can be influenced by its trans configuration. For example, in the gas-phase chlorination of methylcyclopentane, the trans to cis ratio of the chlorinated products is significantly affected by the position of the substituents, indicating that the trans configuration can lead to different reactivity patterns . Additionally, the hydrogenation of ketones to cycloalcohols shows that the initial formation of cis and trans alcohols is nearly independent of the catalyst, suggesting that the trans configuration of the starting material may not significantly alter the outcome of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-2-Methylcyclopentanol, such as boiling point, solubility, and reactivity, are determined by its molecular structure. The presence of a hydroxyl group makes it capable of forming hydrogen bonds, which can affect its solubility in water and other polar solvents. The trans configuration may also influence the compound's boiling point and melting point compared to its cis isomer. The stereochemistry of cyclopentane derivatives plays a crucial role in their physical properties, as seen in the synthesis of trans-cyclopentane-1,2-diamine, where the stereochemistry is essential for its application in ligand and receptor synthesis .

科学研究应用

环扩张和分子转化

环戊醇中的环扩张: Herault & Nelis (1996) 的一项研究探讨了 1-卤代乙炔基-2-甲基环戊醇的环扩张。研究表明,立体选择性环扩张取决于甲基和羟基的相对位置,从而产生各种环己酮衍生物。

环戊烷中的羟基化研究: Liu 等人 (1993) 的研究使用反式-2-苯甲基环丙烷和相关化合物来研究甲烷单加氧酶催化循环中的自由基中间体。这项研究有助于理解环戊烷中的酶促羟基化过程。

非对映异构混合物的分离: Lemiére、Dierckens 和 Alderweireldt (2010) 的一项研究证明了将 2-甲基环戊醇的非对映异构混合物分离成顺式和反式异构体,展示了一种分离特定分子构型的的方法。

化学合成和催化

对映分异合成: Amat 等人 (2000) 的研究重点是反式-3,4-二取代哌啶的对映分异合成。这包括合成帕罗西汀等抗抑郁化合物,说明了反式-2-甲基环戊醇衍生物在药物化学中的作用。

环戊醇合成: Aurrecoechea & López (1998) 的一篇论文描述了 2-乙烯基环戊醇的合成,展示了将碳水化合物转化为功能化碳环的新转化。

立体化学和分子性质

- C-S 键断裂研究: Baciocchi 等人 (2009) 的研究调查了顺式-2-甲基环戊基苯基亚砜中 C-S 键断裂的立体化学。这有助于理解有机分子中的立体化学动力学。

氯化和自由基反应: Ashton 和 Tedder (1971) 研究了甲基环戊烷的氯化,包括氯化产物的反式与顺式比,提供了对环戊烷衍生物在自由基反应中的行为的见解 (Ashton & Tedder, 1971).

催化氢化: 三井、仙田和斋藤 (1966) 对氢化催化剂的立体选择性(特别是环戊醇的催化氢化)的研究提供了催化剂对立体化学结果的影响的宝贵信息 (Mitsui, Senda, & Saito, 1966).

生化和药理应用

- 代谢型谷氨酸受体: Bruno 等人 (1995) 探讨了代谢型谷氨酸受体激动剂(包括与反式-2-甲基环戊醇结构相关的化合物)在保护皮层神经元免受兴奋性毒性变性中的作用。这项研究突出了在神经退行性疾病中的潜在治疗应用 (Bruno et al., 1995).

安全和危害

Trans-2-Methylcyclopentanol is classified as a flammable liquid and vapor (Hazard Statement: H226) . It is recommended to avoid breathing vapors, mist, or gas, and to remove all sources of ignition . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

属性

IUPAC Name |

(1R,2R)-2-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIJQMCYYASIFP-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179821 | |

| Record name | trans-2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Methylcyclopentanol | |

CAS RN |

25144-04-1 | |

| Record name | trans-2-Methylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25144-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Methylcyclopentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-methylcyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights can be gained from the mass spectrometry analysis of trans-2-Methylcyclopentanol?

A: Isobutane chemical ionization mass spectrometry provides valuable information about the structure and stereochemistry of trans-2-Methylcyclopentanol. At lower temperatures, the mass spectrum prominently features the (M – OH)+ ion, typical for alcohols. [] Interestingly, trans-2-Methylcyclopentanol exhibits a stereospecific (M - H)+ ion, likely due to the favorable abstraction of the less sterically hindered hydrogen atom. This characteristic fragmentation pattern can help differentiate it from its cis counterpart.

Q2: Can trans-2-Methylcyclopentanol undergo dehydration reactions, and what factors influence this process?

A: Yes, trans-2-Methylcyclopentanol can undergo dehydration, primarily yielding 1-methylcyclopentene. Research suggests that catalysts, particularly boron-phosphorus-oxygen catalysts, can significantly influence the dehydration process. [] The specific type and stoichiometry of the catalyst can affect the reaction rate and selectivity towards different products.

Q3: How does trans-2-Methylcyclopentanol behave under photocatalytic oxidation conditions?

A: In the presence of a TiO2 photocatalyst and Ag2SO4, trans-2-Methylcyclopentanol undergoes C-S bond cleavage when part of a sulfoxide structure. This reaction primarily yields 1-methylcyclopentanol, indicating a 1,2-hydride shift after C-S bond breakage. [] The reaction mechanism involves the formation of a radical cation and highlights the potential for photocatalysis in modifying complex molecules containing trans-2-Methylcyclopentanol moieties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)

![1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1328855.png)

![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)